molecular formula C14H16F3NO B13333402 7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]

7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]

Katalognummer: B13333402
Molekulargewicht: 271.28 g/mol
InChI-Schlüssel: ZNUDPHFTYJPVPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure that includes a chromane ring fused to a piperidine ring with a trifluoromethyl group at the 7-position. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] typically involves the condensation and cyclization of appropriate precursors. One common method includes the reaction of chromanone derivatives with piperidine under specific conditions to form the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with a similar structure but different functional groups.

    Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives: Various derivatives with modifications to the chromane or piperidine rings.

Uniqueness: 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets .

Eigenschaften

Molekularformel

C14H16F3NO

Molekulargewicht

271.28 g/mol

IUPAC-Name

7-(trifluoromethyl)spiro[2,3-dihydrochromene-4,4'-piperidine]

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)10-1-2-11-12(9-10)19-8-5-13(11)3-6-18-7-4-13/h1-2,9,18H,3-8H2

InChI-Schlüssel

ZNUDPHFTYJPVPR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CCOC3=C2C=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.